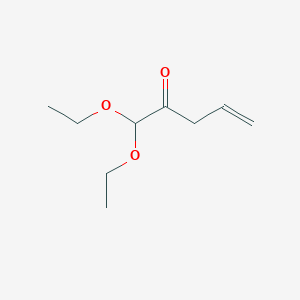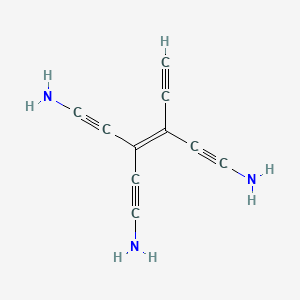
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine is a complex organic compound characterized by multiple ethynyl and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic addition of ynamides to acyl chlorides, catalyzed by copper(I) iodide. This method provides high yields and regioselectivity . The reaction conditions often include room temperature and the use of ethyl chloroformate as an activating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting amino groups to halides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)pyridine: Another compound with amino groups and a pyridine ring.
3-Aminooxetanes: Compounds with similar amphoteric properties.
Indole derivatives: Compounds with a similar aromatic structure and biological activity
Uniqueness
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine is unique due to its multiple ethynyl groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
823813-97-4 |
|---|---|
Formule moléculaire |
C10H7N3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-(2-aminoethynyl)-4-ethynylhex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H7N3/c1-2-9(3-6-11)10(4-7-12)5-8-13/h1H,11-13H2 |
Clé InChI |
NDDHQYIHTUXVQP-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C#CN)C#CN)C#CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


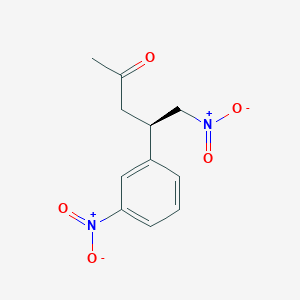
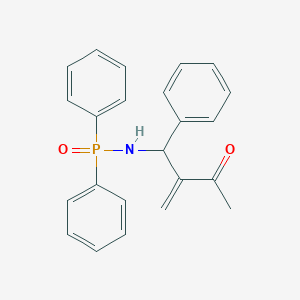
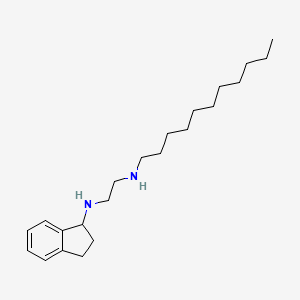

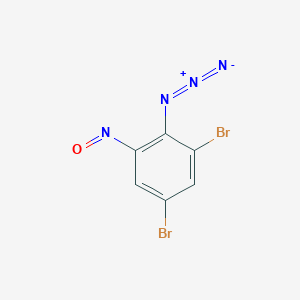

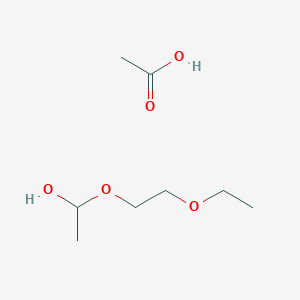
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)
